Home > Products > Screening Compounds P31072 > [11C]-DTBZ (PET ligand)
[11C]-DTBZ (PET ligand) -

[11C]-DTBZ (PET ligand)

Catalog Number: EVT-10970781
CAS Number:
Molecular Formula: C20H31NO3
Molecular Weight: 332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[11C]-Dihydrotetrabenazine is a radioligand utilized in positron emission tomography (PET) imaging, particularly for assessing the vesicular monoamine transporter 2. This compound is significant in studying dopaminergic systems, especially in neurological conditions such as Parkinson's disease. The radioligand is synthesized using carbon-11, a radioactive isotope, which allows for its detection in vivo.

Source and Classification

[11C]-Dihydrotetrabenazine is classified under the category of PET ligands and is specifically used to visualize and quantify the binding of neurotransmitters in the brain. It is derived from dihydrotetrabenazine, a compound that targets the vesicular monoamine transporter 2, crucial for dopamine storage and release in neurons.

Synthesis Analysis

Methods and Technical Details

The synthesis of [11C]-dihydrotetrabenazine typically involves a one-step O-methylation reaction. The process begins with the production of [11C]methyl iodide from a cyclotron-generated [11C]methane gas. This is followed by a series of reactions where [11C]methyl iodide is reacted with silver triflate to produce [11C]methyl triflate. The final step involves trapping this intermediate in a reaction vessel containing a precursor compound, leading to the formation of [11C]-dihydrotetrabenazine.

  • Yield and Purity: The incorporation yields of [11C]methyl triflate into [11C]-dihydrotetrabenazine are reported to be high, ranging from 80% to 90%. The total synthesis time is approximately 28 to 30 minutes, yielding a molar activity greater than 160 GBq/μmol at the end of synthesis, with a radiochemical purity exceeding 98% .
Molecular Structure Analysis

Structure and Data

The molecular formula for [11C]-dihydrotetrabenazine is C20H31NO3, with a molecular weight of approximately 332.5 g/mol . Its structure features a complex arrangement that facilitates its binding to the vesicular monoamine transporter 2.

  • Chemical Structure: The compound includes several functional groups that contribute to its pharmacological properties, specifically its ability to bind selectively to the target transporter.
Chemical Reactions Analysis

Reactions and Technical Details

[11C]-dihydrotetrabenazine undergoes specific chemical reactions that allow it to interact with biological targets. The primary reaction involves its binding to the vesicular monoamine transporter 2, which is critical for dopamine storage within synaptic vesicles.

  • Binding Mechanism: The interaction between [11C]-dihydrotetrabenazine and vesicular monoamine transporter 2 can be quantified using dynamic PET imaging techniques, allowing researchers to assess dopaminergic activity in various neurological conditions .
Mechanism of Action

Process and Data

The mechanism of action for [11C]-dihydrotetrabenazine involves its selective binding to vesicular monoamine transporter 2. This transporter is responsible for packaging dopamine into vesicles for release into the synaptic cleft during neurotransmission.

  • Quantification: The binding affinity and kinetics can be analyzed through PET imaging studies, providing insights into dopaminergic function in both healthy individuals and those with neurodegenerative diseases like Parkinson's disease .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

[11C]-dihydrotetrabenazine exhibits specific physical and chemical properties that are crucial for its function as a PET ligand:

  • Physical State: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Radiochemical stability has been confirmed for up to 60 minutes post-synthesis under appropriate conditions .

These properties influence its behavior during imaging studies and its effectiveness as a diagnostic tool.

Applications

Scientific Uses

The primary application of [11C]-dihydrotetrabenazine lies in neuroimaging studies aimed at understanding dopaminergic systems. It is particularly useful in:

  • Parkinson's Disease Research: Assessing the integrity of nigrostriatal pathways by quantifying dopamine transporter availability.
  • Neurodegenerative Disorders: Evaluating changes in neurotransmitter systems over time or in response to therapeutic interventions.
  • Clinical Trials: Serving as a biomarker for evaluating new treatments targeting dopaminergic dysfunctions.
Introduction to [11C]-DTBZ in Molecular Neuroimaging

[11C]-DTBZ as a Vesicular Monoamine Transporter Type 2 (VMAT2) Radioligand

[11C]-Dihydrotetrabenazine ([11C]-DTBZ) is a carbon-11-labeled isotopologue of the vesicular monoamine transporter type 2 (VMAT2) inhibitor dihydrotetrabenazine. Its molecular structure is 2-hydroxy-3-isobutyl-9-[11C]methoxy-10-methoxy-1,2,3,4,6,7,-hexahydro-11bH-benzo[α]-quinolizine [1]. The radiotracer functions as a high-affinity, stereoselective substrate for VMAT2, an integral membrane protein located on synaptic vesicles within presynaptic monoaminergic neurons. VMAT2’s primary physiological role involves the ATP-dependent transport of monoamine neurotransmitters—including dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into synaptic vesicles, concentrating them for subsequent regulated release into the synaptic cleft [1] [5].

The binding affinity of [11C]-DTBZ for VMAT2 is exceptionally high and stereospecific. In vitro saturation binding experiments using rat striatal synaptic vesicles revealed a dissociation constant (K~d~) of 2.3–2.7 nM [1]. Crucially, this binding is enantiomer-dependent: the biologically active (+)-enantiomer exhibits a binding affinity (K~i~ = 0.97 ± 0.48 nM) approximately 1000-fold greater than the inactive (-)-enantiomer (K~i~ = 2.2 ± 0.3 μM) [1] [9]. This stereoselectivity underpins the tracer’s specificity in PET imaging applications. Following intravenous administration, [11C]-DTBZ crosses the blood-brain barrier and accumulates in brain regions rich in monoaminergic terminals. The highest binding is observed in the striatum (encompassing caudate, putamen, and nucleus accumbens), hypothalamus, substantia nigra, and hippocampus, correlating with known VMAT2 distribution [1] [2]. The cerebellum and occipital cortex, with low VMAT2 expression, serve as suitable reference regions for quantifying non-specific binding in kinetic modeling [1] [3].

The biochemical rationale for using [11C]-DTBZ as a VMAT2 marker lies in its direct association with the density of presynaptic vesicular terminals. Unlike markers of metabolic activity or neurotransmitter synthesis, VMAT2 expression is relatively stable and not subject to rapid regulatory changes in response to neuronal activity or acute pharmacological challenges. Recent structural biology insights, notably the 3.1 Å resolution cryo-electron microscopy structure of VMAT2 complexed with tetrabenazine, elucidate the molecular basis of this interaction. Tetrabenazine (and by extension DTBZ) binds within a central hydrophobic pocket of VMAT2, locking the transporter in an occluded conformation that prevents conformational cycling necessary for monoamine transport [5]. This structural mechanism confirms [11C]-DTBZ’s role as a non-competitive inhibitor and validates its use for quantifying VMAT2 density.

Table 1: Key Binding Characteristics of [11C]-DTBZ for VMAT2

ParameterValueExperimental ContextSource
K~d~2.3–2.7 nMRat striatal synaptic vesicles [1]
B~max~1.35 pmol/mg proteinRat striatal synaptic vesicles [1]
(+)-Enantiomer K~i~0.97 ± 0.48 nMRat brain striatum (in vitro) [1] [9]
(-)-Enantiomer K~i~2.2 ± 0.3 μMRat brain striatum (in vitro) [1] [9]
Human Postmortem BindingCaudate: 766 fmol/mg proteinSaturation binding [1]
Putamen: 742 fmol/mg protein

Historical Development and Rationale for VMAT2 Targeting

The development of [11C]-DTBZ emerged from converging insights in neuropharmacology and the need for robust presynaptic markers in neurodegenerative research. Tetrabenazine, the parent compound of DTBZ, was initially introduced in the 1950s as an antipsychotic agent. Its mechanism of action—depleting monoamine stores via VMAT2 inhibition—was elucidated decades later [5] [9]. Recognizing VMAT2’s critical position within monoaminergic neurons, researchers in the late 1980s and early 1990s sought to develop radioligands targeting this transporter as direct markers of presynaptic terminal integrity.

Jewett and colleagues pioneered the radiosynthesis of [11C]-DTBZ in the early 1990s. The process involved the regioselective O-methylation of the 9-hydroxy precursor (2-hydroxy-3-isobutyl-9-hydroxy-10-methoxy-1,2,3,4,6,7,-hexahydro-11bH-benzo[α]-quinolizine) with [11C]methyl iodide under strong alkaline conditions (5 M NaOH) [1]. This method yielded [11C]-DTBZ with a radiochemical purity exceeding 95%, a specific activity of 59-74 GBq/μmol (1.6-2.0 Ci/μmol), and a modest radiochemical yield (12% based on [11C]CO~2~) within a synthesis time of approximately 30 minutes [1] [9]. Early validation studies focused on establishing its pharmacokinetic profile. Rodent biodistribution studies demonstrated rapid brain uptake, with peak striatal accumulation occurring within 15 minutes post-injection. Metabolic studies in rats indicated high in vivo stability, with 86% of radioactivity in blood and 99% in brain representing unchanged [11C]-DTBZ at 15 minutes [1]. This favorable profile facilitated translation to human studies.

The fundamental rationale for targeting VMAT2, rather than other components of the dopaminergic system, stemmed from its dual advantages: presynaptic specificity and functional stability. VMAT2 is located exclusively on the membranes of presynaptic vesicles, providing a direct measure of terminal density. Crucially, unlike the dopamine transporter (DAT), which undergoes rapid regulation in response to neurotransmitter levels, neuronal activity, or disease states, VMAT2 expression remains relatively constant. This stability makes it a reliable indicator of long-term neuronal health rather than transient functional changes [6] [8]. Furthermore, within the striatum, VMAT2 is predominantly associated with dopaminergic neurons (>95%), making it an exceptionally specific marker for the nigrostriatal pathway despite its presence in other monoaminergic systems [1].

The historical trajectory of [11C]-DTBZ development includes key milestones:

  • 1990s: Initial development and validation of [11C]-DTBZ synthesis and characterization of its VMAT2 binding properties in rodents and non-human primates [1] [9].
  • Late 1990s–Early 2000s: Application in human Parkinson’s disease (PD) studies, demonstrating significant reductions in striatal binding potential (BP~ND~), particularly in the putamen (-61%) and caudate nucleus (-43%) compared to age-matched controls [1] [6].
  • 2000s–2010s: Expansion into non-brain applications, particularly quantification of pancreatic beta-cell mass (BCM) in diabetes research, leveraging high VMAT2 expression in insulin-secreting beta cells [1].
  • 2020s: Integration with advanced imaging modalities, such as correlational tractography using diffusion MRI, enabling in vivo assessment of nigrostriatal structural connectivity alongside terminal density in PD [3]. Development of deuterated analogs like D6-[18F]FP-(+)-DTBZ building upon the DTBZ pharmacophore to improve pharmacokinetics [10].

Advantages over Dopaminergic Tracers (e.g., Dopamine Transporter Ligands)

[11C]-DTBZ offers distinct advantages over other classes of dopaminergic radiotracers, particularly those targeting the dopamine transporter (DAT; e.g., [11C]PE2I, [123I]β-CIT, [18F]FE-PE2I, [99mTc]TRODAT-1) or dopamine synthesis (e.g., 6-[18F]fluoro-L-DOPA). These advantages stem from VMAT2’s unique biological characteristics and the tracer’s specific binding properties.

Presynaptic Terminal Integrity vs. Compensatory Regulation:

VMAT2 serves as a more direct and stable marker of presynaptic terminal density than DAT. In neurodegenerative conditions like Parkinson’s disease, the loss of dopaminergic neurons is accompanied by complex compensatory mechanisms. DAT, located on the presynaptic plasma membrane, is often downregulated in surviving terminals as an adaptive response to maintain synaptic dopamine levels. Consequently, DAT radioligands may overestimate the severity of neuronal loss in early disease stages. VMAT2, residing on vesicular membranes within the terminal, demonstrates minimal compensatory regulation. Studies in early PD patients consistently show that [11C]-DTBZ binding reductions more closely correlate with postmortem measures of neuronal loss than DAT imaging or even 6-[18F]fluoro-L-DOPA uptake, which can be influenced by upregulated aromatic L-amino acid decarboxylase (AADC) activity in remaining neurons [2] [6] [8]. For example, a study using joint pattern analysis of [11C]-DTBZ (VMAT2) and [11C]-methylphenidate (MP, DAT) PET in early PD patients revealed that while both tracers showed the characteristic striatal gradient of loss (posterior putamen > anterior putamen > caudate), the residual DAT binding relative to VMAT2 binding in less affected regions suggested the presence of DAT downregulation as a compensatory mechanism [8].

Properties

Product Name

[11C]-DTBZ (PET ligand)

IUPAC Name

(2S,3S,11bS)-10-methoxy-9-(111C)methoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol

Molecular Formula

C20H31NO3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-18(23-4)19(24-5)10-16(14)20(21,3)11-17(15)22/h9-10,13,15,17,22H,6-8,11-12H2,1-5H3/t15-,17-,20-/m0/s1/i4-1

InChI Key

QJPLBORGTBURBF-VEFADGFBSA-N

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2(CC1O)C)OC)OC

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@]2(C[C@@H]1O)C)OC)O[11CH3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.